molecular formula C13H9NO2 B180168 2-Phenyl-1,3-benzoxazol-6-ol CAS No. 116496-30-1

2-Phenyl-1,3-benzoxazol-6-ol

Cat. No. B180168
Key on ui cas rn: 116496-30-1
M. Wt: 211.22 g/mol
InChI Key: ZLLPKNHSQPLRRJ-UHFFFAOYSA-N
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Patent
US05648229

Procedure details

0.005 mol of 4-aminoresorcinol hydrochloride were dissolved in 7.5 ml of benzoyl chloride, while heating, and the solution was then boiled under reflux for 7 hours. The excess benzoyl chloride was subsequently distilled off in vacuo, 10 ml of ethanol were added to the residue and the mixture was boiled up briefly and, after cooling, rendered alkaline with 10M NaOH solution. The alkaline solution was introduced into 200 ml of water and brought to pH 3 with concentrated hydrochloric acid, using a pH-meter. The crystal mass which precipitated here was filtered off with suction and recrystallized from 15 ml of toluene. The dried product (250 mg) was uniform according to thin layer chromatography (silica gel plate, ethyl acetate/glacial acetic acid 24:1).
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10].[C:11](Cl)(=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:12]1([C:11]2[O:10][C:4]3[CH:5]=[C:6]([OH:7])[CH:8]=[CH:9][C:3]=3[N:2]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.005 mol
Type
reactant
Smiles
Cl.NC1=C(C=C(O)C=C1)O
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
The excess benzoyl chloride was subsequently distilled off in vacuo, 10 ml of ethanol
ADDITION
Type
ADDITION
Details
were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
The alkaline solution was introduced into 200 ml of water
CUSTOM
Type
CUSTOM
Details
The crystal mass which precipitated here
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from 15 ml of toluene

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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